molecular formula C20H22BrN3O4 B11558400 (3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11558400
M. Wt: 448.3 g/mol
InChI Key: FNFJGIDQKLYOTH-OEAKJJBVSA-N
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Description

(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a hydrazinylidene linkage, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-bromophenoxyacetyl hydrazine. The final step involves the condensation of this intermediate with N-(2-methoxy-5-methylphenyl)butanamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Acetylacetone: Another compound with similar reactivity and applications in organic synthesis.

Uniqueness

(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the bromophenoxy group and the hydrazinylidene linkage distinguishes it from simpler analogs and provides opportunities for diverse chemical transformations and biological interactions.

Properties

Molecular Formula

C20H22BrN3O4

Molecular Weight

448.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

InChI

InChI=1S/C20H22BrN3O4/c1-13-4-9-18(27-3)17(10-13)22-19(25)11-14(2)23-24-20(26)12-28-16-7-5-15(21)6-8-16/h4-10H,11-12H2,1-3H3,(H,22,25)(H,24,26)/b23-14+

InChI Key

FNFJGIDQKLYOTH-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

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